A Scarcity of Pharmacological Data on 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine
A Scarcity of Pharmacological Data on 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine
This absence of specific data prevents the construction of an in-depth technical guide as requested. However, the broader chemical classes to which this molecule belongs—tetrahydroquinolines and the structurally related tetrahydroisoquinolines—have been the subject of extensive research. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.
This guide, therefore, will provide a comprehensive overview of the known pharmacological activities associated with the tetrahydroquinoline and tetrahydroisoquinoline cores. This will offer researchers and drug development professionals valuable insights into the potential, albeit currently uncharacterized, pharmacological landscape of 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine by exploring the established properties of its structural analogs.
The Pharmacological Potential of the Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline frameworks are foundational structures in a multitude of biologically active compounds, both natural and synthetic. Their rigid, three-dimensional architecture provides a versatile template for the spatial presentation of various functional groups, enabling interactions with a diverse range of protein targets.
Diverse Biological Activities of Structural Analogs
Research into derivatives of these core structures has revealed a wide spectrum of pharmacological effects, highlighting the therapeutic potential embedded within this chemical class.
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Central Nervous System (CNS) Activity: Numerous analogs have demonstrated significant effects on the CNS. For instance, certain 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives have shown antidepressant-like effects in preclinical models.[2][3] The proposed mechanisms often involve modulation of dopaminergic systems and inhibition of monoamine oxidase (MAO) enzymes.[2] Furthermore, specific 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been found to exhibit high affinity for the ion channel binding site of the NMDA receptor complex, suggesting a potential role in modulating glutamatergic neurotransmission.[4]
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Cardiovascular Effects: The tetrahydroisoquinoline skeleton is also present in compounds that interact with adrenoceptors. Studies on 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines have demonstrated weak partial agonist activity at β-adrenoceptors and, in some cases, α-adrenoceptor agonist activity.[5] This suggests that modifications to the tetrahydroquinoline core could lead to compounds with cardiovascular applications.
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Antiproliferative and Cytotoxic Properties: The cytotoxicity of tetrahydroisoquinoline derivatives has been investigated, with some compounds inducing apoptosis in cancer cell lines.[6] The nature and position of substituents on the tetrahydroisoquinoline ring system appear to play a crucial role in their cytotoxic potential.[6] Similarly, certain 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have exhibited antiproliferative activity against various cancer cell lines.[7]
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Antimicrobial and Antiparasitic Activity: The versatility of these scaffolds extends to infectious diseases. For example, 1-aryl-1,2,3,4-tetrahydroisoquinolines have been explored as potential antimalarial agents.[8]
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Chemokine Receptor Modulation: Novel tetrahydroisoquinoline analogues have been identified as potent and selective antagonists of the CXCR4 receptor.[9] This receptor plays a role in HIV entry into cells and cancer metastasis, making its antagonists promising therapeutic candidates.
The broad range of activities is summarized in the table below.
| Pharmacological Activity | Structural Class Example | Key Findings |
| Antidepressant-like | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Inhibition of MAO-A and B, modulation of dopamine metabolism.[2] |
| NMDA Receptor Binding | 1-Aryl-1,2,3,4-tetrahydroisoquinolines | High affinity for the ion channel binding site.[4] |
| Adrenoceptor Activity | 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines | Weak partial agonist activity at β-adrenoceptors.[5] |
| Antiproliferative | Substituted 1,2,3,4-tetrahydroisoquinolines | Induction of apoptosis in PC12 cells.[6] |
| CXCR4 Antagonism | Tetrahydroisoquinoline-based analogues | Potent and selective inhibition of CXCR4 function.[9] |
Hypothetical Experimental Workflow for Characterizing 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine
Given the diverse activities of related compounds, a systematic approach would be required to elucidate the pharmacological profile of the title compound. The following represents a logical, albeit hypothetical, experimental workflow.
Caption: Hypothetical workflow for pharmacological characterization.
Methodologies for Key Experiments
1. Radioligand Binding Assay for Target Affinity (Hypothetical Target: Dopamine D2 Receptor)
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Objective: To determine the binding affinity (Ki) of 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine for the human dopamine D2 receptor.
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Methodology:
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Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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Radioligand: [3H]-Spiperone (a known high-affinity D2 antagonist).
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Procedure:
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A constant concentration of [3H]-Spiperone (e.g., 0.2 nM) is incubated with the cell membranes.
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Increasing concentrations of the test compound (1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine) are added (e.g., from 10 pM to 100 µM).
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Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
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Incubation is carried out at room temperature for 90 minutes.
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The reaction is terminated by rapid filtration through glass fiber filters.
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Radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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2. In Vitro Metabolic Stability Assay
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Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.
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Methodology:
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System: Human liver microsomes (HLM).
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Cofactor: NADPH regenerating system.
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Procedure:
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The test compound (e.g., 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) and the NADPH regenerating system at 37°C.
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Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
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Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
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Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
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Conclusion
While the specific pharmacological profile of 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine remains uncharacterized in the public scientific literature, the rich and diverse biological activities of the broader tetrahydroquinoline and tetrahydroisoquinoline classes provide a strong rationale for its investigation. The established CNS, cardiovascular, antiproliferative, and anti-infective properties of its structural analogs suggest that this compound could hold significant therapeutic potential. A systematic investigation, beginning with broad in vitro screening and progressing through detailed mechanistic and in vivo studies, would be necessary to unveil its pharmacological identity and potential clinical utility. Researchers interested in this molecule are encouraged to undertake such studies to fill the current knowledge gap.
References
A comprehensive list of references for the cited activities of related compounds is not possible due to the lack of direct studies on the topic compound. The following references provide context on the diverse biological activities of the broader tetrahydroisoquinoline and tetrahydroquinoline scaffolds as discussed in this guide.
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Kormos, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Journal of Medicinal Chemistry, 57(17), 7367-7381. [Link][10][11]
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Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link][6]
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Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link][5]
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AN PharmaTech Co Ltd. 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine. [Link][1]
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Antkiewicz-Michaluk, L., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1178-1186. [Link][2]
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Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 46-56. [Link][3]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13886. [Link][12]
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Markowicz, M., et al. (2012). Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 3(10), 849-853. [Link][9]
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ResearchGate. (2015). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. [Link][8]
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Chiaradia, L. D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5627. [Link][7]
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Hebenstreit, D., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. Bioorganic & Medicinal Chemistry, 14(16), 5557-5566. [Link][4]
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